ZM 336372

Descripción general

Descripción

ZM 336372 es un potente, permeable a las células, reversible, competitivo con ATP y específico inhibidor de la proteína quinasa c-Raf . Se ha estudiado ampliamente por su capacidad para activar la vía de señalización Raf/Mek/Erk, que desempeña un papel crucial en el crecimiento y la diferenciación celular . Este compuesto ha mostrado resultados prometedores en la inhibición del crecimiento de varias líneas celulares de cáncer, lo que lo convierte en un posible candidato para la terapia contra el cáncer .

Aplicaciones Científicas De Investigación

ZM 336372 se ha estudiado ampliamente por sus aplicaciones en varios campos científicos:

Mecanismo De Acción

ZM 336372 ejerce sus efectos inhibiendo la proteína quinasa c-Raf, que es un componente clave de la vía de señalización Raf/Mek/Erk . Esta inhibición conduce a la activación de la vía, lo que da como resultado la fosforilación de objetivos aguas abajo como la proteína quinasa activada por mitógeno (MAPK) y la quinasa regulada por señales extracelulares (ERK) . La activación de esta vía finalmente conduce a la inhibición del crecimiento celular y la inducción de apoptosis en las células cancerosas .

Análisis Bioquímico

Biochemical Properties

ZM 336372 plays a significant role in biochemical reactions, particularly in the inhibition of c-Raf, a protein kinase involved in the MAPK/ERK pathway . It displays 10-fold selectivity over b-Raf . The inhibition of c-Raf by this compound is competitive with respect to ATP .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it inhibits growth and induces apoptosis in pancreatic cancer cells . It also suppresses growth and neuroendocrine hormone levels in carcinoid tumor cells . In solid tumor cell lines, this compound induces the MAPK cascade and causes growth inhibition .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of c-Raf . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the c-Raf kinase . This inhibition leads to a decrease in the activity of the MAPK/ERK pathway, which in turn can lead to effects such as growth inhibition in certain cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, treatment of carcinoid tumor cells with this compound resulted in progressive phosphorylation of Raf-1, mitogen-activated protein kinase 1/2, and extracellular signal–regulated kinase 1/2 .

Metabolic Pathways

This compound is involved in the MAPK/ERK pathway through its inhibition of c-Raf . This pathway is crucial in many cellular processes, including cell proliferation and apoptosis.

Subcellular Localization

Given that it is an inhibitor of c-Raf, a cytosolic protein, it can be inferred that it likely localizes to the cytosol where it can interact with its target .

Métodos De Preparación

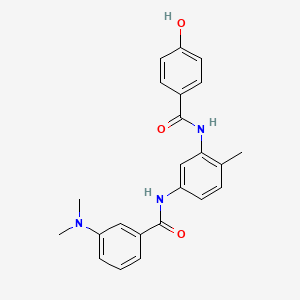

ZM 336372 se sintetiza a través de una serie de reacciones químicas que implican la formación de N-[5-(3-dimetilaminobenzamido)-2-metilfenil]-4-hidroxibenzamida . La ruta sintética generalmente implica los siguientes pasos:

Formación del enlace amida: Este paso implica la reacción del ácido 3-dimetilaminobenzoico con 2-metil-5-nitroanilina para formar un intermedio amida.

Reducción del grupo nitro: El grupo nitro en el intermedio se reduce a una amina utilizando un agente reductor como paladio sobre carbono (Pd/C) e hidrógeno gaseoso.

Formación del producto final: El intermedio de amina luego se hace reaccionar con cloruro de 4-hidroxibenzoilo para formar el producto final, this compound.

Análisis De Reacciones Químicas

ZM 336372 experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar los N-óxidos correspondientes.

Reducción: El grupo nitro en el intermedio se puede reducir a una amina utilizando agentes reductores como Pd/C e hidrógeno gaseoso.

Sustitución: El intermedio de amina puede sufrir reacciones de sustitución con cloruros de acilo para formar amidas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes oxidantes: Peróxido de hidrógeno (H₂O₂), ácido m-cloroperbenzoico (m-CPBA)

Agentes reductores: Paladio sobre carbono (Pd/C), hidrógeno gaseoso (H₂)

Reactivos de sustitución: Cloruros de acilo, como el cloruro de 4-hidroxibenzoilo

Comparación Con Compuestos Similares

ZM 336372 es único en su capacidad para inhibir selectivamente c-Raf con una potencia diez veces mayor en comparación con B-Raf . Otros compuestos similares incluyen:

Sorafenib: Un inhibidor de múltiples quinasas que se dirige a las quinasas Raf, incluidas c-Raf y B-Raf.

Vemurafenib: Un inhibidor selectivo de B-Raf con la mutación V600E.

Dabrafenib: Otro inhibidor selectivo de B-Raf con la mutación V600E.

This compound destaca por su alta selectividad para c-Raf y su capacidad para activar la vía Raf/Mek/Erk, lo que lo convierte en una herramienta valiosa para estudiar esta vía de señalización y su papel en el cáncer .

Propiedades

IUPAC Name |

3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEFPDQFAZNXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274478 | |

| Record name | ZM 336372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208260-29-1 | |

| Record name | N-(5-(3-Dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208260291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZM 336372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.